molecular formula C14H26N2O3 B2689161 tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2253629-70-6

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2689161
CAS No.: 2253629-70-6
M. Wt: 270.373
InChI Key: NRICOMDILCLNMF-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a seven-membered ring and a five-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

The synthesis of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable amine with a spirocyclic lactone under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity and stability, which can enhance its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester

These compounds share similar spirocyclic frameworks but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activities .

Properties

IUPAC Name

tert-butyl 11-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(11(15)10-16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRICOMDILCLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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